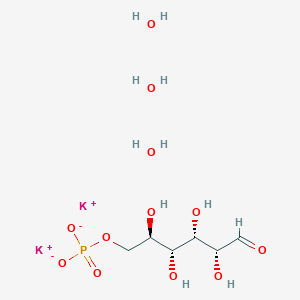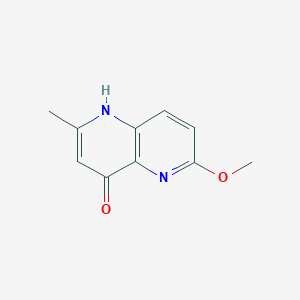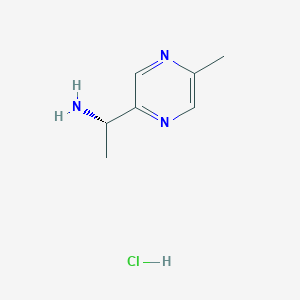
D-Glucose 6-phosphate Dipotassium Salt Trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate is a chemical compound that belongs to the class of organophosphates It is characterized by its phosphate group attached to a hexose sugar derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate typically involves the phosphorylation of a hexose sugar derivative. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in the synthesis include phosphorus oxychloride and potassium hydroxide. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters. The final product is purified through crystallization and recrystallization techniques to obtain the trihydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The phosphate group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various phosphate esters and derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its role in cellular processes and as a potential biochemical marker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate involves its interaction with specific molecular targets and pathways. The phosphate group plays a crucial role in its biochemical activity, participating in phosphorylation reactions that regulate various cellular functions. The compound can modulate enzyme activity and influence signal transduction pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(((hydroxy(phosphonooxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate dihydrate
- Potassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Uniqueness
Potassium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate trihydrate is unique due to its specific stereochemistry and the presence of a phosphate group attached to a hexose sugar derivative. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C6H17K2O12P |
|---|---|
Peso molecular |
390.36 g/mol |
Nombre IUPAC |
dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;trihydrate |
InChI |
InChI=1S/C6H13O9P.2K.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2/t3-,4+,5+,6+;;;;;/m0...../s1 |
Clave InChI |
YBBMJPSZNCLKQL-ZQNYHYCUSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)


![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)





![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
![tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate](/img/structure/B13034273.png)


